Fluoroacetic acid
Description
Historical Perspectives in Biochemical Toxicology Research of Fluoroacetic Acid
The history of this compound research is a compelling story of discovery that intertwines organic synthesis, natural product chemistry, and toxicology. The compound was first synthesized in a laboratory in 1896. nih.gov However, its significance as a potent natural toxin was not realized until 1943, when Marais isolated it from the South African plant Dichapetalum cymosum, known locally as "gifblaar" (poison leaf). nih.govpublish.csiro.au This discovery solved the long-standing mystery of the plant's toxicity to livestock.
The mid-20th century marked a pivotal era in understanding the biochemical underpinnings of fluoroacetate's toxicity. The central mechanism was ingeniously deciphered by Sir Rudolph Peters and his colleagues, who coined the term "lethal synthesis." regulations.gov This concept describes how a non-toxic compound is converted within the body into a toxic one. regulations.gov Research revealed that this compound itself is not the direct inhibitor. nih.gov Instead, it is metabolized to fluoroacetyl-CoA, which then condenses with oxaloacetate in the first step of the citric acid cycle (also known as the Krebs or TCA cycle), catalyzed by citrate (B86180) synthase. nih.govregulations.govyoutube.com This reaction produces fluorocitrate. nih.govyoutube.com
Fluorocitrate is a potent inhibitor of aconitase, the next enzyme in the citric acid cycle. wikipedia.orgresearchgate.netnih.gov By binding tightly to aconitase, fluorocitrate blocks the conversion of citrate to isocitrate, effectively halting the cycle. wikipedia.orgnih.gov This disruption of the central pathway for cellular energy production leads to a cascade of metabolic failures and ultimately, cell death. youtube.comresearchgate.net This groundbreaking work not only explained the toxicity of this compound but also provided researchers with a specific inhibitor to probe the function and regulation of the citric acid cycle. nih.govkhanacademy.org The sodium salt of this compound, known as sodium monofluoroacetate or Compound 1080, was subsequently developed and used as a rodenticide, though its high toxicity to all mammals has led to strict controls on its use. wikipedia.orgnih.govtaylorandfrancis.com
Contemporary Significance of this compound in Chemical Biology Studies
In the modern era, this compound has transitioned from being solely an object of toxicological study to a valuable tool in chemical biology. Its highly specific mechanism of action allows researchers to manipulate and study cellular metabolism with precision. By introducing fluoroacetate (B1212596) to cell cultures or model organisms, scientists can selectively inhibit the citric acid cycle and observe the downstream consequences.
This approach has been particularly fruitful in studies involving organisms that possess alternative metabolic pathways. For example, in research on the nematode Caenorhabditis elegans, this compound was used to block both the Krebs and glyoxylate (B1226380) cycles, revealing its potent and specific inhibitory effect on reproduction. ebi.ac.uknih.gov Such studies demonstrate its utility in dissecting the roles of different metabolic pathways in complex biological processes like development and aging. nih.gov
Furthermore, the carbon-fluorine bond, one of the strongest in organic chemistry, makes this compound a subject of interest in enzymology. wikipedia.org The study of enzymes that can break this bond, such as fluoroacetate dehalogenase, provides critical insights into the mechanisms of defluorination. nih.govnih.gov Research on these dehalogenases, which catalyze the hydrolytic cleavage of the C-F bond to produce glycolate (B3277807), helps in understanding how organisms can evolve to metabolize highly stable synthetic and natural compounds. nih.govnih.gov The detailed structural and mechanistic studies of these enzymes, including the identification of key active site residues like Asp105 and His272, contribute to the broader fields of enzyme engineering and bioremediation. nih.govnih.gov The unique properties of this compound also serve as a foundation for the rational design of other fluorinated molecules, including pharmaceuticals and probes for biological imaging. wikipedia.orgnih.gov
Research Data Tables
Table 1: Physical and Chemical Properties of this compound This interactive table provides key physical and chemical data for this compound.
| Property | Value | Source |
| Chemical Formula | FCH₂CO₂H | wikipedia.org |
| Molar Mass | 78.042 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless to white solid | wikipedia.orgnih.gov |
| Melting Point | 35.2 °C | wikipedia.org |
| Boiling Point | 165 °C | wikipedia.org |
| pKa | 2.59 | wikipedia.org |
| IUPAC Name | 2-fluoroacetic acid | nih.gov |
Table 2: Key Enzymes in this compound Metabolism and Toxicology This interactive table summarizes the primary enzymes involved in the toxic action and detoxification of this compound.
| Enzyme | Role | Biochemical Consequence | Source |
| Citrate Synthase | Catalyzes the condensation of fluoroacetyl-CoA and oxaloacetate. | "Lethal synthesis" of fluorocitrate. | nih.govregulations.gov |
| Aconitase | Target of inhibition by fluorocitrate. | Blockade of the citric acid cycle, leading to citrate accumulation and energy deficit. | wikipedia.orgresearchgate.netnih.gov |
| Fluoroacetate Dehalogenase | Catalyzes the hydrolytic cleavage of the carbon-fluorine bond in fluoroacetate. | Detoxification by converting fluoroacetate to glycolate and a fluoride (B91410) ion. | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoroacetic acid | |
|---|---|---|
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InChI |
InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5) | |
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InChI Key |
QEWYKACRFQMRMB-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(=O)O)F | |
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Molecular Formula |
C2H3FO2, Array | |
| Record name | FLUOROACETIC ACID | |
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Related CAS |
14214-20-1 (barium salt), 20424-95-7 (copper(2+) salt), 23745-86-0 (potassium salt), 62-74-8 (hydrochloride salt), 63905-85-1 (aluminum salt), 63905-86-2 (calcium salt), 63905-88-4 (magnesium salt), 63905-89-5 (mercury(2+) salt) | |
| Record name | Fluoroacetic acid | |
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DSSTOX Substance ID |
DTXSID0041981 | |
| Record name | 2-Fluoroacetic acid | |
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Molecular Weight |
78.04 g/mol | |
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Physical Description |
Fluoroacetic acid appears as a colorless crystalline solid. May be toxic by ingestion. Used to make other chemicals., Colorless solid; mp = 33 deg C; [Hawley], ODOURLESS COLOURLESS CRYSTALS. | |
| Record name | FLUOROACETIC ACID | |
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Boiling Point |
329 °F at 760 mmHg (EPA, 1998), 168 °C, 165 °C | |
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Solubility |
Miscible with water (1.0X10+6 mg/L) at 25 °C, Soluble in ethanol, Solubility in water: freely soluble | |
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Density |
1.3693 at 97 °F (EPA, 1998) - Denser than water; will sink, 1.3693 g/cu cm at 36 °C, Relative density (water = 1): 1.37 | |
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Vapor Pressure |
12.8 [mmHg], 1.27 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 534 | |
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Color/Form |
Needles, Colorless needles, Colorless crystal | |
CAS No. |
144-49-0 | |
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Melting Point |
95.4 °F (EPA, 1998), 35.2 °C | |
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Biochemical Mechanisms of Fluoroacetic Acid Toxicity
Aconitase Inhibition and Tricarboxylic Acid Cycle Disruption
The toxicity of fluoroacetate (B1212596) culminates in the potent inhibition of aconitase, the second enzyme in the TCA cycle. nih.govmhmedical.comresearchgate.net Aconitase is responsible for the stereospecific isomerization of citrate (B86180) to isocitrate, a crucial step for the continuation of the cycle. github.io The inhibition of this enzyme effectively blocks the TCA cycle at a critical juncture. mhmedical.comuwec.edu
The toxic isomer, (−)-erythro-2-fluorocitrate, acts as a mechanism-based inhibitor of aconitase. nih.govnih.gov It initially binds to the enzyme and is converted to fluoro-cis-aconitate. uwec.edunih.gov This intermediate then undergoes a reaction involving the addition of a hydroxide (B78521) ion and the loss of a fluoride (B91410) ion, resulting in the formation of 4-hydroxy-trans-aconitate (HTn). nih.govnih.gov
It is this resulting molecule, HTn, that binds very tightly, though not covalently, to the active site of aconitase. nih.govnih.gov The structure of the enzyme-inhibitor complex reveals that HTn mimics the binding of the natural substrate, isocitrate, and the inhibitor trans-aconitate. nih.govnih.gov This tight binding involves the formation of several strong hydrogen bonds with amino acid residues in the active site, such as Asp-165 and His-167, as well as with a water molecule bound to the enzyme's [4Fe-4S] cluster. nih.govnih.gov This effectively sequesters the enzyme, preventing it from catalyzing its normal reaction. nih.gov
The inhibition of aconitase by the metabolite of fluorocitrate is considered to be reversible, although the binding of the inhibitory compound is very tight. unl.edunih.govnih.gov Studies have shown that the tightly bound inhibitor, 4-hydroxy-trans-aconitate, can be slowly displaced from the enzyme's active site by a very large excess of the natural substrate, isocitrate. nih.govnih.gov The inhibition is therefore classified as competitive. gusc.lvnih.gov
However, under physiological conditions, the concentration of isocitrate is unlikely to reach the levels required to effectively reverse the inhibition. nih.gov The glia-inhibitory effect of fluorocitrate has been observed to be reversible within 24 hours in in vivo studies involving intracerebral microinjections. nih.gov Other research indicates that the inhibition can be reversed upon the resolution of oxidative stress, a condition that can also lead to aconitase inactivation. nih.govpnas.org
The blockade of the TCA cycle by the inhibition of aconitase has profound consequences for cellular metabolism. mhmedical.comresearchgate.net The primary role of the TCA cycle is to generate reducing equivalents, in the form of NADH and FADH2, for the electron transport chain, which in turn drives the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.gov
With aconitase inhibited, the cycle is halted, leading to a dramatic decrease in the production of NADH and FADH2. researchgate.netnih.gov This impairment of the electron transport chain severely curtails ATP synthesis, leading to cellular energy deprivation. mhmedical.comresearchgate.netnih.gov Tissues with high energy demands, such as the brain and heart, are particularly vulnerable to this energy crisis. nih.gov
A direct consequence of the aconitase block is the massive accumulation of citrate, the substrate of the enzyme, in the mitochondria and subsequently in the cytoplasm. mhmedical.comregulations.govnih.gov This citrate buildup has several downstream effects, including the chelation of divalent cations like calcium (Ca2+), leading to hypocalcemia. mhmedical.comnih.gov The disruption of the TCA cycle also leads to an increase in lactate (B86563) levels as the cell shifts towards anaerobic glycolysis to compensate for the lack of aerobic respiration, resulting in metabolic acidosis. mhmedical.comregulations.gov
Table 2: Metabolic Consequences of Aconitase Inhibition
| Parameter | Effect | Rationale |
|---|---|---|
| Citrate Levels | Increased | Blockade of the TCA cycle at the aconitase step. mhmedical.comnih.gov |
| ATP Production | Decreased | Impaired electron transport chain function due to lack of NADH and FADH2. mhmedical.comresearchgate.netnih.gov |
| Lactate Levels | Increased | Shift to anaerobic glycolysis to compensate for reduced aerobic respiration. mhmedical.comregulations.gov |
| Cellular Respiration | Decreased | Inhibition of the central pathway of oxidative metabolism. nih.gov |
Metabolic Derangements Resulting from Tricarboxylic Acid Cycle Blockade
The toxicity of fluoroacetate stems from its metabolic conversion to fluorocitrate. researchgate.netmhmedical.com Fluoroacetate is first activated to fluoroacetyl-CoA, which then condenses with oxaloacetate in a reaction catalyzed by citrate synthase to form fluorocitrate. nih.gov This newly synthesized fluorocitrate is a potent inhibitor of aconitase, the enzyme responsible for the isomerization of citrate to isocitrate in the TCA cycle. nih.govresearchgate.netunl.edu The inhibition of aconitase creates a significant bottleneck in this central metabolic pathway, leading to a series of profound metabolic disturbances. regulations.govresearchgate.netmhmedical.com
The blockade of aconitase by fluorocitrate leads to a massive accumulation of citrate in various tissues, as the cycle is halted at this step. regulations.govnih.govunl.edu This buildup is particularly pronounced in metabolically active tissues such as the heart, kidney, and brain. regulations.govunl.edu The consequences of citrate accumulation are multifaceted:
Inhibition of Glycolysis: High levels of citrate act as a feedback inhibitor of phosphofructokinase, a key regulatory enzyme in the glycolytic pathway. This inhibition slows down glucose metabolism, further compromising cellular energy production. nih.gov
Chelation of Divalent Cations: Citrate is a known chelator of divalent cations, particularly calcium (Ca²⁺). mhmedical.com The excessive accumulation of citrate in the plasma can lead to a significant decrease in ionized calcium levels, resulting in hypocalcemia. mhmedical.comnih.gov This disruption of calcium homeostasis can impair numerous cellular processes, including muscle contraction and nerve function, and contribute to cardiac failure. nih.gov
Acid-Base Imbalance: The buildup of citrate, an organic acid, contributes to a disturbance in the body's acid-base balance, pushing towards metabolic acidosis. regulations.govaetox.es
Table 1: Effects of Fluoroacetate on Key Metabolic Enzymes and Pathways
| Enzyme/Pathway | Role in Normal Metabolism | Effect of Fluoroacetate/Fluorocitrate |
| Aconitase | Isomerizes citrate to isocitrate in the TCA cycle. nih.gov | Inhibited by fluorocitrate, blocking the TCA cycle. researchgate.netmhmedical.com |
| Phosphofructokinase | A key regulatory enzyme in glycolysis. nih.gov | Allosterically inhibited by high levels of citrate. nih.gov |
| Citrate Synthase | Condenses acetyl-CoA and oxaloacetate to form citrate. nih.gov | Utilizes fluoroacetyl-CoA to produce the toxic inhibitor, fluorocitrate. nih.gov |
| Tricarboxylic Acid (TCA) Cycle | Central hub of cellular respiration for ATP production. nih.gov | Blocked, leading to energy depletion and accumulation of precursors. mhmedical.comnih.gov |
With the TCA cycle effectively shut down, cells are unable to generate sufficient ATP through aerobic respiration. mhmedical.comnih.gov To meet their energy demands, cells are forced to rely heavily on anaerobic glycolysis. medscape.com In this pathway, pyruvate, the end product of glycolysis, is converted to lactate to regenerate the NAD⁺ required for glycolysis to continue. This metabolic shift results in the rapid accumulation of lactic acid in the blood, leading to severe metabolic acidosis. mhmedical.comnih.govaetox.es This condition is a form of Type A lactic acidosis, which arises from impaired tissue oxygen utilization rather than a lack of oxygen supply. medscape.comnih.gov The combination of citrate accumulation and lactic acidosis severely lowers blood pH, contributing significantly to the systemic toxicity of fluoroacetate. regulations.govaetox.es
The inhibition of the TCA cycle also disrupts fatty acid metabolism. The breakdown of fatty acids through beta-oxidation produces acetyl-CoA, which would normally enter the TCA cycle for complete oxidation. nih.gov Due to the aconitase block, acetyl-CoA cannot be efficiently utilized. This leads to a diversion of acetyl-CoA towards the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate) in the liver. nih.govphysiology.org The resulting increase in ketone body production leads to ketosis. researchgate.net Since ketone bodies are acidic, their accumulation exacerbates the existing metabolic acidosis caused by lactate and citrate. nih.govaetox.es Studies in rats have demonstrated that fluoroacetate poisoning induces significant ketosis alongside hyperglycemia. physiology.orgnih.gov
Fluoroacetate poisoning significantly affects amino acid metabolism, particularly that of glutamine. nih.govnih.gov Research has shown that fluoroacetate and its metabolite fluorocitrate inhibit the formation of glutamine from various precursors in the brain. nih.govnih.gov This effect is not due to direct inhibition of the enzyme glutamine synthetase but rather to a selective inhibition of the metabolic pathway that provides the specific pool of glutamate (B1630785) used for glutamine synthesis. nih.govnih.gov This leads to a depletion of glutamine, which is crucial for various functions, including its role as a neurotransmitter and its involvement in ammonia (B1221849) detoxification. nih.gov The disruption of glutamine metabolism can contribute to the neurological symptoms observed in fluoroacetate poisoning. nih.gov
Fluoroacetate directly interferes with the complete oxidation of fatty acids. The final step of fatty acid oxidation is the entry of acetyl-CoA into the TCA cycle. nih.gov The fluoroacetate-induced block prevents this, causing an inability to fully oxidize fatty acids for energy. nih.gov Furthermore, studies using fluorine-labeled fatty acids have provided insight into the metabolic fate of these compounds. The beta-oxidation of even-numbered fluorinated fatty acids results in the production of [¹⁸F]fluoroacetic acid, which then enters the TCA cycle to be converted into the toxic fluorocitrate. nih.gov This demonstrates a direct link between the metabolism of certain fatty acids and the production of the toxic agent responsible for inhibiting cellular respiration.
Mitochondrial Dysfunction Induced by this compound Metabolites
The mitochondrion is the primary site of this compound's toxic action. The "lethal synthesis" of fluorocitrate occurs within this organelle, leading to the inhibition of mitochondrial aconitase and the subsequent disruption of the TCA cycle and cellular respiration. nih.govresearchgate.net The consequences of this targeted attack extend beyond simple enzyme inhibition, resulting in comprehensive mitochondrial dysfunction.
The toxic metabolite, (-)-erythro-fluorocitrate, not only inhibits aconitase but also appears to interfere with the transport of citrate across the inner mitochondrial membrane. unl.eduunl.edu Some research suggests that fluorocitrate binds to mitochondrial proteins responsible for citrate transport, further ensuring the paralysis of cellular energy metabolism. unl.eduunl.edu This dual-action of enzyme inhibition and transport disruption leads to a catastrophic failure of mitochondrial function.
This failure is characterized by:
Impaired Respiration and Oxidative Phosphorylation: The block in the TCA cycle halts the flow of reducing equivalents (NADH and FADH₂) to the electron transport chain, severely impairing oxidative phosphorylation and ATP synthesis. researchgate.netnih.govnih.gov
Decreased ATP Levels: The dramatic reduction in mitochondrial energy production leads to a critical drop in cellular ATP levels. nih.govnih.gov This energy crisis affects all energy-dependent cellular processes, ultimately leading to cell death.
Oxidant Stress: Some studies suggest that fluoroacetate can enhance oxidant stress within the mitochondria, contributing to cellular damage. osti.gov
Impairment of Specific Mitochondrial Complexes: Research in rats has indicated that fluoroacetate intoxication can lead to an impairment of mitochondrial complex V (ATP synthase)-linked metabolism in the heart and a reduction of complex I-linked oxidative phosphorylation in the brain. nih.gov
This profound mitochondrial dysfunction is the core mechanism underlying the cellular energy deprivation and multi-organ failure characteristic of fluoroacetate poisoning. researchgate.netnih.gov
Mitochondrial Membrane Potential Alterations
The mitochondrial membrane potential (ΔΨm) is a critical component of cellular respiration, generated by the pumping of protons across the inner mitochondrial membrane by the electron transport chain (ETC). This electrochemical gradient is harnessed by ATP synthase to produce ATP. This compound intoxication indirectly leads to the dissipation of this vital membrane potential.
The collapse of the mitochondrial membrane potential is a significant consequence of the opening of the mitochondrial permeability transition pore (mPTP). wikipedia.orguniba.it The induction of the mPTP creates a non-specific channel in the inner mitochondrial membrane, allowing the unrestricted flow of ions and small molecules. wikipedia.org This influx dissipates the proton gradient that constitutes the membrane potential. uniba.it As the potential is lost, the driving force for ATP synthesis via ATP synthase is eliminated, and under certain conditions, the enzyme can reverse its function, hydrolyzing ATP and further exacerbating the cellular energy deficit. wikipedia.org
Modulation of the Mitochondrial Permeability Transition Pore
The mitochondrial permeability transition pore (mPTP) is a high-conductance channel whose prolonged opening can trigger cell death pathways. wikipedia.orgnih.gov While fluorocitrate does not directly act on the mPTP, its toxic effects create conditions that are highly conducive to pore opening. Key inducers of the mPTP include elevated matrix calcium (Ca2+) concentrations and oxidative stress. uniba.itnih.gov
Fluoroacetate poisoning leads to a significant accumulation of citrate, which is known to chelate calcium ions. mhmedical.com This disruption of calcium homeostasis, coupled with the severe cellular stress and potential generation of reactive oxygen species (ROS) from a dysfunctional electron transport chain, contributes to the conditions that trigger the opening of the mPTP. nih.govnih.gov Once opened, the pore allows for the uncontrolled release of mitochondrial contents, including Ca2+, which can propagate the damaging signal to neighboring mitochondria, leading to widespread mitochondrial dysfunction and eventual cell death. wikipedia.org
Impairment of Mitochondrial Electron Transport Chain Complexes
Beyond this substrate-level limitation, direct impairment of specific ETC complexes has been observed in fluoroacetate intoxication. Research in rat models has demonstrated tissue-specific effects on ETC complexes.
Cardiac Tissue: In the heart, fluoroacetate exposure leads to an impairment of mitochondrial Complex V (ATP synthase)-linked metabolism. nih.gov This is evidenced by a significant reduction in the phosphorylation system control ratio, indicating a decreased capacity to produce ATP. nih.gov
Brain Tissue: In the brain, studies have shown a reduction in mitochondrial Complex I (NADH:ubiquinone oxidoreductase)-linked oxidative phosphorylation. nih.gov
This direct impairment of ETC complexes, in addition to the disruption of the TCA cycle, compounds the severe energy deficit that characterizes this compound poisoning.
| Affected Tissue | ETC Complex Impaired | Observed Effect | Reference |
|---|---|---|---|
| Heart (Rat) | Complex V (ATP Synthase) | Reduced phosphorylation system control ratio (-41%) | nih.gov |
| Brain (Rat) | Complex I (NADH:ubiquinone oxidoreductase) | Reduced oxidative phosphorylation (-20%) | nih.gov |
Citrate Transport System Interactions
The inner mitochondrial membrane is generally impermeable to citrate. Its transport into the cytosol is mediated by a specific carrier protein known as the mitochondrial citrate carrier (CIC), also identified as SLC25A1. nih.govmdpi.com This carrier facilitates the exchange of mitochondrial citrate for a cytosolic dicarboxylate, such as malate (B86768). nih.govmdpi.com This transport is crucial for various metabolic pathways in the cytosol, including fatty acid and cholesterol biosynthesis. nih.gov
In the context of this compound toxicity, the role of the citrate transport system is central to the systemic effects of the poison. Following the inhibition of aconitase by fluorocitrate, citrate accumulates to very high concentrations within the mitochondrial matrix. mhmedical.comregulations.gov While early hypotheses suggested that fluorocitrate might also inhibit the citrate carrier directly, further studies have demonstrated that the primary inhibitory target is aconitase. nih.govnih.gov The exchange of internal citrate for external malate is not directly inhibited by fluorocitrate. nih.govnih.gov
Cellular and Systemic Pathophysiology of Fluoroacetic Acid Intoxication
Ion Homeostasis Dysregulation
The disruption of the TCA cycle by fluoroacetic acid leads to profound disturbances in ion balance, particularly affecting divalent cations like calcium. This dysregulation is a central feature of fluoroacetate (B1212596) poisoning and contributes significantly to its clinical manifestations.
A hallmark of this compound intoxication is the development of severe hypocalcemia, a condition of dangerously low levels of calcium in the blood. nih.govmhmedical.com The primary mechanism is the massive accumulation of citrate (B86180) that results from the aconitase block. regulations.govmhmedical.com Normally, citrate is converted to isocitrate by aconitase, but when this enzyme is inhibited, citrate builds up in the plasma and tissues. regulations.govnih.gov
Citrate is a potent chelator of divalent cations, meaning it can bind tightly to calcium ions (Ca²⁺). nih.govmhmedical.comnih.gov This chelation effectively removes ionized calcium from circulation, leading to a rapid and severe decrease in physiologically active calcium levels. nih.govnih.gov While the fluoride (B91410) ion itself can bind calcium, evidence suggests that the accumulation of citrate and fluorocitrate is the principal driver of the hypocalcemia observed in fluoroacetate poisoning. nih.gov
At the cellular level, the disruption of mitochondrial function has direct consequences for intracellular calcium homeostasis. Mitochondria are crucial for buffering intracellular calcium, sequestering it to prevent toxic cytoplasmic levels. nih.govnih.gov The severe energy depletion caused by fluoroacetate's inhibition of the TCA cycle cripples this mitochondrial function. nih.gov
The lack of ATP impairs the ability of mitochondria to take up and store calcium. nih.govnih.gov This mitochondrial dysfunction can lead to an increase in cytosolic calcium, propagating a vicious cycle of further cellular damage and contributing to processes like excitotoxicity and apoptosis. nih.gov Studies have shown that blocking the TCA cycle with fluoroacetate can suppress the mobilization of intracellular calcium, highlighting the cell's dependence on mitochondrial energy for proper calcium signaling. regulations.gov
The chelation of divalent cations, particularly calcium, is a key mechanism behind the profound neurotoxic effects of this compound, such as seizures. nih.gov The central nervous system requires tightly regulated concentrations of extracellular calcium for normal neuronal function, including neurotransmitter release and the maintenance of membrane potentials.
When citrate and fluorocitrate accumulate in the central nervous system, they chelate calcium, effectively lowering its concentration in the cerebrospinal fluid. nih.govnih.gov This reduction in available calcium in the spinal cord is thought to be a primary trigger for the seizures characteristic of fluoroacetate poisoning. nih.gov Research has demonstrated that directly injecting chelating agents like citrate, EDTA, and EGTA into the spinal cord of mice can induce seizures identical to those caused by fluorocitrate, and co-administration of calcium can significantly reduce this neurotoxicity. nih.gov This suggests that the convulsive activity is directly related to the depletion of divalent cations in the neuronal environment. nih.gov
Neurological Systemic Effects and Cellular Mechanisms
The central nervous system is highly vulnerable to the metabolic chaos induced by this compound due to its high energy demand. The resulting neurological effects, particularly seizures, are a direct consequence of the cellular energy crisis and ionic imbalance.
Seizures are a major neurological feature of fluoroacetate poisoning. nih.govnih.gov The underlying pathophysiology is multifactorial, stemming from the profound metabolic and ionic disturbances within the brain.
Energy Depletion: The brain relies almost exclusively on aerobic respiration to generate the vast amounts of ATP needed to maintain ion gradients across neuronal membranes. The fluoroacetate-induced block of the TCA cycle leads to a critical drop in ATP levels. researchgate.netnih.gov This energy failure compromises the function of ion pumps like Na⁺/K⁺-ATPase, leading to membrane depolarization and a state of hyperexcitability that can trigger seizures. austinpublishinggroup.com
Divalent Cation Depletion: As discussed, the chelation of calcium in the central nervous system by accumulated citrate leads to neuronal instability and is a direct cause of convulsive activity. nih.gov
Excitotoxicity: Uncontrolled release of excitatory neurotransmitters can lead to excitotoxic cell damage. austinpublishinggroup.com This process involves a massive influx of calcium into neurons, initiating a cascade of reactions that result in cell death. nih.govaustinpublishinggroup.com
Ammonia (B1221849) Accumulation: The TCA cycle is linked to ammonia detoxification via the urea (B33335) cycle. Intermediates from the TCA cycle, such as oxoglutarate, are precursors for glutamate (B1630785), which is necessary for ammonia removal. nih.gov Inhibition of the cycle can lead to a buildup of ammonia, a known neurotoxin that can contribute to the incidence of seizures. nih.gov
Fluoroacetate poisoning significantly alters the delicate balance between excitatory and inhibitory neurotransmitters in the brain. researchgate.net The metabolic disruption affects the synthesis and metabolism of several key neurotransmitters.
Glutamate and GABA: The TCA cycle intermediate α-ketoglutarate is a direct precursor for the synthesis of the primary excitatory neurotransmitter, glutamate, and subsequently, the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). By blocking the cycle, fluoroacetate can lead to a depletion of the glutamine pool in the brain, which is essential for synthesizing these neurotransmitters. nih.gov Studies using fluorocitrate have shown that it can cause a sharp rise in glutamate and GABA levels, likely due to impaired neuronal and glial metabolic function. nih.gov
Acetylcholine (B1216132): The synthesis of acetylcholine is an energy-dependent process. Research indicates that TCA cycle blockage by fluoroacetate almost completely suppresses acetylcholine-induced mobilization of intracellular calcium, demonstrating a disruption in cholinergic signaling pathways. regulations.gov
The table below summarizes the key neurological effects and their underlying cellular mechanisms in this compound intoxication.
| Neurological Effect | Primary Cellular/Biochemical Mechanism | Key Molecules Involved |
| Seizures/Convulsions | ATP depletion, chelation of extracellular Ca²⁺, increased ammonia levels, excitotoxicity. | ATP, Citrate, Ca²⁺, Ammonia, Glutamate |
| Altered Consciousness | Severe cellular energy deficit affecting overall brain function. | ATP, Lactate (B86563) |
| Neurotransmitter Imbalance | Disruption of synthesis pathways linked to the TCA cycle, impaired glial function. | Glutamate, GABA, Glutamine, Acetylcholine |
Regional Brain Susceptibility and Fluorocitrate Distribution
The central nervous system is a primary target of this compound toxicity, with distinct regions exhibiting differential susceptibility. The toxic effects are primarily mediated by fluorocitrate, which is formed from fluoroacetate within the brain.
Research indicates that fluoroacetate and fluorocitrate are preferentially taken up by glial cells, particularly astrocytes. This selective uptake leads to the inhibition of the glial tricarboxylic acid (TCA) cycle, resulting in two major consequences: the accumulation of citrate and a reduction in the synthesis of glutamine. Citrate accumulation is thought to contribute to the primary toxic effects, potentially through the chelation of calcium ions. The diminished production of glutamine is also significant, as glutamine is a crucial precursor for the neurotransmitters glutamate and GABA.
The specificity of these compounds for glial cells is dose-dependent; while lower concentrations primarily affect astrocytes, higher concentrations can also impact neuronal function. Studies involving intracerebral microinjections of fluorocitrate have shown that the inhibitory effects on glial cells can be reversible. However, systemic administration of a lethal dose of fluoroacetate results in a substantial and widespread inhibition of the glial TCA cycle.
While the precise distribution of fluorocitrate throughout the various brain regions following this compound poisoning is not exhaustively detailed in all literature, some patterns have emerged from both clinical cases and animal studies. Case reports of rodenticide poisoning involving fluoroacetamide, which is metabolized to fluoroacetate, have revealed lesions in the white matter, corpus callosum, and hippocampus.
Studies on related perfluoroalkyl acids in polar bears have shown higher concentrations in inner brain regions such as the pons/medulla, thalamus, and hypothalamus compared to outer cortical regions. In rats, following fluoroacetate administration, the highest concentrations of the compound are found in the plasma, followed by the kidney and muscle, with lower levels in the liver; however, a detailed regional brain distribution was not specified. It is important to note that fluorocitrate administered directly into the brain is significantly more toxic than fluoroacetate administered systemically. This highlights the critical role of the blood-brain barrier and local metabolic conversion in the neurotoxicity of this compound.
The accumulation of citrate is a hallmark of fluoroacetate poisoning and has been observed in the brain, heart, kidney, and spleen of rats. The differential susceptibility of various brain regions is likely influenced by factors such as regional metabolic rates, the density of glial cells, and the capacity for local fluorocitrate formation.
Table 1: Regional Brain Effects and Fluorocitrate Distribution
| Brain Region/Cell Type | Observed Effects | Implicated Mechanisms |
| Glial Cells (Astrocytes) | Preferential uptake of fluoroacetate and fluorocitrate; inhibition of TCA cycle; citrate accumulation; reduced glutamine synthesis. | Active transport mechanisms; high metabolic activity. |
| White Matter | Lesions observed in poisoning cases. | Vulnerability of oligodendrocytes and myelin sheath to energy deprivation. |
| Corpus Callosum | Lesions observed in poisoning cases. | High density of glial cells and myelinated tracts. |
| Hippocampus | Lesions observed in poisoning cases. | High metabolic demand and glutamatergic activity. |
| Pons/Medulla, Thalamus, Hypothalamus | Higher accumulation of related perfluoroalkyl acids in animal models. | Proximity to incoming blood flow and potentially higher perfusion rates. |
Cardiovascular Systemic Effects and Cellular Mechanisms
The cardiovascular system is severely affected by this compound intoxication, leading to life-threatening complications. The disruption of cardiac myocyte energy metabolism is central to these effects.
Cardiac Arrhythmias and Myocardial Dysfunction
Fluoroacetate poisoning is frequently associated with the development of cardiac arrhythmias and significant myocardial dysfunction. The inhibition of the Krebs cycle within cardiac muscle cells leads to a profound energy deficit, impairing both the electrical and mechanical functions of the heart.
Clinical and experimental evidence has demonstrated the occurrence of various arrhythmias, including ventricular dysrhythmias, which can progress to ventricular fibrillation and cardiac arrest. The accumulation of citrate within the myocardium is a key factor contributing to these toxic effects. In animal models, severe cardiac abnormalities have been observed, including a marked reduction in heart rate.
Hemodynamic Instability and Hypotension
A critical and often fatal consequence of this compound poisoning is profound hemodynamic instability, manifesting as severe hypotension. This drop in blood pressure is a major predictor of mortality in intoxicated individuals.
Research has elucidated that the primary mechanism underlying this hypotension is a significant decrease in systemic vascular resistance, coupled with an initial increase in cardiac output. This paradoxical increase in cardiac output in the face of circulatory shock suggests a complex interplay of direct toxic effects and compensatory responses. Despite therapeutic interventions aimed at correcting hypovolemia and providing inotropic support, the shock state often persists due to this persistent vasodilation.
Electrophysiological Abnormalities in Cardiac Function
At the cellular level, this compound intoxication induces significant electrophysiological abnormalities that underpin the observed arrhythmias and myocardial dysfunction. A notable finding in animal studies is a
Renal Systemic Effects and Pathogenesis
Role of Apoptosis in Renal Cell Death
The mechanism of cell death in the kidneys following this compound intoxication is complex. While direct evidence exclusively focusing on this compound-induced apoptosis in renal cells is specific, studies on structurally related compounds provide significant insights. For instance, research on chlorothis compound (CFA), another haloacetic acid, has demonstrated that its nephrotoxicity is linked to apoptotic processes. nih.gov Electron microscopy of renal tissues from rats treated with CFA revealed cellular changes characteristic of apoptosis, a form of programmed cell death that avoids triggering a significant inflammatory response. nih.govnih.gov
Apoptosis is a recognized pathway in kidney damage caused by various nephrotoxic agents. nih.gov The process involves a series of orchestrated molecular events that lead to cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are then cleared by neighboring cells. nih.gov This controlled demolition prevents the release of damaging intracellular contents. nih.gov In the context of toxic renal injury, apoptosis can be initiated through intrinsic pathways, often involving mitochondrial stress, or extrinsic pathways mediated by death receptors on the cell surface. Given that the primary toxic mechanism of this compound involves severe mitochondrial dysfunction, it is plausible that this could trigger the intrinsic apoptotic cascade in renal cells. However, in one study where rats were administered fluoroacetate, only a slight increase in renal citrate was observed, which was not sufficient to cause significant tubular degeneration, suggesting that the extent of damage and the resulting cell death modality can be dose-dependent. bioscientifica.com
Inorganic Fluoride Excretion and Nephrotoxicity
A significant factor in the nephrotoxicity associated with some fluorinated compounds is the metabolic release of inorganic fluoride ions (F⁻). The kidneys are primary sites for fluoride accumulation and excretion, making them particularly vulnerable to its toxic effects. nih.gov Studies have demonstrated a direct link between the nephrotoxicity of compounds like chlorothis compound (CFA) and a dose-dependent increase in the urinary excretion of inorganic fluoride. nih.gov
The biotransformation of this compound can lead to the release of fluoride ions, which then exert their own toxic effects on renal tissue. High concentrations of fluoride are known to be nephrotoxic. nih.gov The kidneys accumulate more fluoride than any other soft tissue, which can lead to cellular damage, particularly in the proximal tubules. nih.govnih.gov The toxic effects of inorganic fluoride on the kidneys can manifest as polyuria (excessive urination) and glycosuria (presence of glucose in urine), indicating damage to the reabsorptive functions of the tubules. nih.gov While this compound's primary toxicity stems from the "lethal synthesis" of fluorocitrate, the concurrent release of inorganic fluoride during its metabolism represents an additional mechanism contributing to kidney damage. wikipedia.orgresearchgate.net
Hepatic Systemic Effects and Mitochondrial Dysfunction
The liver is a central organ in the pathophysiology of this compound poisoning due to its critical role in metabolism. The toxicity is not caused by this compound itself but by its metabolic conversion to fluorocitrate. researchgate.netnih.gov This process, termed "lethal synthesis," results in a potent toxin that directly targets mitochondrial function.
Once formed within hepatocytes, fluorocitrate acts as a competitive inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) or Krebs cycle. researchgate.netnih.gov This inhibition blocks the conversion of citrate to isocitrate, effectively halting the cycle. wikipedia.org The consequences of this enzymatic blockade are profound:
Energy Depletion: The shutdown of the TCA cycle prevents the generation of reducing equivalents (NADH and FADH₂), which are essential for driving oxidative phosphorylation and producing adenosine (B11128) triphosphate (ATP). This leads to a severe cellular energy deficit. researchgate.net
Citrate Accumulation: The blockage of aconitase leads to a massive accumulation of citrate within the liver cells. In rat liver perfusion experiments, fluoroacetate treatment resulted in a five-fold increase in citrate levels. nih.gov This accumulation can have secondary effects on other metabolic pathways, including glycolysis.
Impaired Oxidation: The liver's ability to perform mixed-function oxidation, a critical detoxification process, is hampered. This is because these reactions depend on reducing equivalents that are no longer being supplied by the crippled TCA cycle. nih.gov
Studies using isolated rat liver mitochondria have confirmed that fluorocitrate is a potent inhibitor of citrate oxidation, demonstrating the direct impact on the organelle at the heart of cellular respiration. nih.gov
Glycogen (B147801) Accumulation in Hepatic Cells
This compound intoxication significantly disrupts carbohydrate metabolism in the liver. A key finding is its effect on glycogen, the storage form of glucose. In studies using perfused rat livers, treatment with sodium fluoroacetate caused a dramatic decrease in the rate of glycogenolysis (the breakdown of glycogen into glucose). nih.gov This inhibition of glycogen breakdown leads to an abnormal accumulation of glycogen within hepatocytes.
This effect is a direct consequence of the metabolic chaos induced by the inhibition of the Krebs cycle. The altered energy state and substrate availability within the cell disrupt the normal hormonal and allosteric regulation of glycogen metabolism. While some studies on inorganic fluoride have shown varied effects on glycogen stores, research directly involving fluoroacetate points towards a significant reduction in its breakdown. nih.govnih.gov
Table 1: Effect of Fluoroacetate on Hepatic Metabolism in Perfused Rat Livers
| Metabolic Process | Observed Effect | Reference |
|---|---|---|
| Glycogenolysis Rate | Decrease of 50-90% | nih.gov |
| Glycolysis Rate | Decrease of 50-90% | nih.gov |
| Citrate Accumulation | 5-fold increase | nih.gov |
| Mixed Function Oxidation | ~50% inhibition | nih.gov |
Oxidative Stress in Liver Injury
Mitochondrial dysfunction, as induced by fluoroacetate's metabolite fluorocitrate, is a well-established source of oxidative stress. When the mitochondrial electron transport chain is disrupted, it can lead to the "leaking" of electrons and the subsequent formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals. While direct studies measuring oxidative stress markers specifically after this compound administration were not found in the search results, the mechanism of toxicity strongly implies its occurrence.
Furthermore, studies on inorganic fluoride have consistently shown that it induces oxidative stress and hepatic damage. fluorideresearch.orgscienceopen.com Exposure to fluoride in rats leads to an increase in malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in the liver. fluorideresearch.org Given that this compound metabolism can release fluoride ions, it is highly probable that the resulting liver injury is mediated, at least in part, by oxidative stress arising from both mitochondrial disruption by fluorocitrate and the direct effects of fluoride. researchgate.netfluorideresearch.org
Reproductive Systemic Effects and Cellular Damage
Among the organs studied, the testis has been identified as being particularly sensitive to this compound poisoning, showing signs of damage even at sublethal doses. bioscientifica.comnih.gov The compound exerts significant toxic effects on the male reproductive system, leading to functional and structural damage that can impair fertility.
Pulmonary Systemic Effects
Mechanisms of Pulmonary Edema and Respiratory Depression
Fluoroacetate poisoning can lead to severe pulmonary complications, including pulmonary edema and respiratory depression, which are often the ultimate cause of death. mhmedical.comregulations.gov The development of these conditions is a direct consequence of the systemic metabolic disruption caused by the toxin.
The primary mechanism of fluoroacetate toxicity is the inhibition of the Krebs cycle enzyme aconitase, leading to a profound depletion of cellular ATP and the accumulation of citrate. mhmedical.comnih.gov This systemic energy crisis affects all organ systems, including the respiratory system.
Pulmonary Edema: The formation of pulmonary edema, an accumulation of fluid in the lung's interstitial and alveolar spaces, in fluoroacetate poisoning is considered to be non-cardiogenic in origin. mhmedical.com While the precise mechanisms are not fully elucidated for this compound specifically, the underlying principles of acute lung injury are relevant. The profound metabolic disturbance and cellular injury can lead to an increase in pulmonary vascular permeability. nj.gov This allows fluid and proteins to leak from the capillaries into the lung tissue and alveoli, impairing gas exchange. The accumulation of citrate may also play a role by chelating calcium, which is essential for maintaining the integrity of cellular junctions in the vascular endothelium.
Respiratory Depression: Respiratory depression, characterized by a decreased rate and depth of breathing, is a prominent feature of fluoroacetate intoxication. regulations.govnih.gov This can result from a combination of central and peripheral effects. The central nervous system (CNS) is a major target of fluoroacetate toxicity. regulations.gov The disruption of cellular respiration in the respiratory centers of the brainstem can directly impair the neural drive to breathe. regulations.gov Additionally, the severe metabolic acidosis that develops as a result of impaired aerobic metabolism and subsequent lactic acid production can further depress respiratory function. mhmedical.com Studies in rats have demonstrated a marked depression of respiratory parameters, including a significant reduction in tidal volume and respiratory frequency, following fluoroacetate exposure. nih.gov
Lung Tissue Pathology
Histopathological examination of lung tissue following fatal fluoroacetate poisoning reveals evidence of acute lung injury. While specific and detailed pathological descriptions for this compound are not extensively documented in readily available literature, general findings associated with toxic pulmonary edema and respiratory distress are expected.
In animal models, exposure to sodium fluoroacetate has been shown to cause hemorrhage in the lung tissue. nih.gov This indicates damage to the pulmonary microvasculature. General features of drug-induced lung injury that may be observed include diffuse alveolar damage (DAD). nih.govyoutube.com DAD is characterized by injury to the alveolar epithelium and endothelium, leading to the formation of hyaline membranes, which are composed of fibrin-rich edema fluid and cellular debris. youtube.com
Other potential findings, based on the general pathology of acute lung injury, could include:
Interstitial and alveolar edema.
Inflammatory cell infiltration, although this may be less prominent than in infectious causes of lung injury.
Evidence of alveolar epithelial cell necrosis and sloughing.
It is important to note that the pathological findings in the lung are part of a systemic intoxication, and signs of cellular damage would likely be present in other organs as well, particularly the heart and central nervous system. regulations.gov
Table 2: Pulmonary Effects of this compound Intoxication
| Effect | Proposed Mechanism | Reference |
| Pulmonary Edema | Increased pulmonary vascular permeability secondary to systemic metabolic disruption and cellular injury. | mhmedical.comnj.gov |
| Respiratory Depression | Direct depression of central nervous system respiratory centers; severe metabolic acidosis. | regulations.govnih.gov |
| Lung Tissue Damage | Hemorrhage, potential for diffuse alveolar damage (DAD) with hyaline membrane formation. | nih.govnih.govyoutube.com |
Biological Origins and Biotransformation of Fluoroacetic Acid
Natural Occurrence and Biosynthetic Pathways in Flora
Fluoroacetic acid, through its conjugate base fluoroacetate (B1212596), is a natural product found in at least 40 plant species across Australia, Brazil, and Africa. wikipedia.orgwikipedia.org Its presence has been identified in various plant families, including Fabaceae, Rubiaceae, Bignoniaceae, Malpighiaceae, and Dichapetalaceae. nih.gov While the biosynthesis of fluoroacetate is relatively widespread, certain plants have evolved to accumulate high concentrations of the compound. nih.gov Despite its discovery in plants like Dichapetalum cymosum in the 1940s, the complete biosynthetic pathway in flora remains largely unknown. nih.gov This is partly due to the difficulty in creating stable fluoroacetate-degrading plant cell lines for study. nih.gov However, research has pointed to several key proposed steps and components in its formation.
Table 1: Examples of Fluoroacetate-Producing Plant Genera
| Genus | Family | Geographic Region |
|---|---|---|
| Gastrolobium | Fabaceae | Australia |
| Oxylobium | Fabaceae | Australia |
| Acacia | Fabaceae | Australia |
| Dichapetalum | Dichapetalaceae | Africa, South America |
A prominent hypothesis for the biosynthesis of this compound in plants involves the action of pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6 known for its central role in amino acid metabolism. publish.csiro.auresearchgate.net This proposed mechanism is based on the established function of PLP and the observed ability of plant homogenates to incorporate a variety of synthetic nucleophiles into β-substituted alanines. publish.csiro.auresearchgate.net
The theory suggests that a non-specific synthase enzyme in these plants utilizes PLP to facilitate the incorporation of the fluoride (B91410) ion (F⁻). publish.csiro.au The fluoride ion is considered an acceptable nucleophile for this enzymatic process. researchgate.net It is believed that fluoride is initially bound to a three-carbon entity, derived from amino acids like serine or cysteine, which is itself linked to pyridoxal phosphate. publish.csiro.au The mechanism for this incorporation could involve a direct nucleophilic attack on a carbonium ion or an exchange process, as nucleophile exchange has been observed in the formation of other β-substituted alanines in related plants. publish.csiro.au
Once fluoride is incorporated to form a fluoro-amino acid intermediate bound to pyridoxal phosphate, there are two primary proposed pathways for its conversion to this compound. publish.csiro.au
Oxidative Decarboxylation of Fluoropyruvate : The first proposed route involves the transamination of the fluoro-amino acid intermediate, leading to the release of fluoropyruvic acid. publish.csiro.au This fluoropyruvate is then thought to undergo oxidative decarboxylation to yield this compound directly or via an intermediate like fluoroacetyl coenzyme A. publish.csiro.au Evidence supporting this includes the successful conversion of fluoropyruvate to fluoroacetate by a cell-free extract of Dichapetalum cymosum, although the specific enzymes driving this reaction have not yet been identified. nih.gov
Oxidation of Fluoroacetaldehyde (B75747) : An alternative pathway suggests that the pyridoxal phosphate-bound fluoro-amino acid is first decarboxylated. publish.csiro.au This is followed by transamination and hydrolysis, which releases fluoroacetaldehyde. This aldehyde is then oxidized by an appropriate aldehyde dehydrogenase enzyme to produce the final product, this compound. publish.csiro.au
This compound is a potent toxin that functions as a chemical defense mechanism for plants against herbivores. wikipedia.orgnih.gov Many plants have evolved a wide array of chemical defenses, both constitutive (always present) and induced (produced upon attack), to deter feeding. nih.gov Fluoroacetate serves as a powerful, prefabricated defense in the species that produce it. nih.govnih.gov The accumulation of this compound renders the plant tissue highly toxic to grazing animals, and ingestion by livestock frequently leads to fatal poisoning. nih.gov This toxicity provides a significant selective advantage to the plants, protecting them from predation and contributing to major economic losses for commercial farmers in regions like Australia, Brazil, and South Africa. nih.gov In Brazil, for instance, poisoning from fluoroacetate-producing plants has been cited as a cause for a significant percentage of cattle losses. nih.gov
Microbial Biosynthesis of Fluoroacetate
Certain microorganisms have been identified that can synthesize fluoroacetate. The soil bacterium Streptomyces cattleya is known to produce fluoroacetate when grown in a medium containing inorganic fluoride. nih.govnih.gov The biosynthetic pathway in this organism involves a fluorinase enzyme that catalyzes a nucleophilic substitution reaction between a fluoride ion and S-adenosyl-L-methionine (SAM). nih.gov This reaction forms 5'-fluorodeoxyadenosine (FDA), which is subsequently metabolized to generate fluoroacetate and 4-fluorothreonine. nih.gov
More recently, a marine-derived bacterium, Streptomyces xinghaiensis, was also found to biosynthesize fluoroacetate. st-andrews.ac.ukresearchgate.net This was the first identification of a fluoro-metabolite-producing microorganism from a marine environment. st-andrews.ac.ukresearchgate.net Fermentation experiments demonstrated that its production of fluoroacetate is dependent on the presence of both inorganic fluoride and sea salt. st-andrews.ac.ukresearchgate.net
Table 2: Examples of Fluoroacetate-Producing Microorganisms
| Organism | Environment | Key Precursor |
|---|---|---|
| Streptomyces cattleya | Soil | Inorganic Fluoride |
Xenobiotic Metabolism to this compound
This compound can be formed within an organism through the metabolism of certain externally introduced fluorine-containing compounds (xenobiotics). nih.govacs.org This metabolic conversion is a significant concern in pharmacology, as this compound is a harmful metabolite that can disrupt the Krebs cycle. wikipedia.orgnih.gov The introduction of fluorine into drug candidates is often done to improve metabolic stability or other properties, but the potential for its biotransformation into toxic molecules must be monitored. nih.govdoi.org
The metabolic production of this compound is a known risk associated with certain classes of fluorinated pharmaceuticals. nih.govacs.org The most common metabolic sources are drugs containing fluoroamines and fluoroethers. nih.govacs.org For example, fluorinated ethers, such as a trifluoromethoxy group (OCF₃), are sometimes used in drug design to block metabolism at a specific site. acs.org However, these and other fluorinated structures can be catabolized into this compound. nih.gov
A less common metabolic route has also been proposed for an α-fluoroketone, which was designed as a cysteine protease inhibitor. acs.org The proposed mechanism for its conversion to this compound involves a Baeyer–Villiger reaction, where an oxygen atom is inserted next to the ketone, facilitated by the high electronegativity of the adjacent fluorine atom. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-fluorocitrate |
| 4-fluorothreonine |
| 5'-fluorodeoxyadenosine (FDA) |
| α-fluoroketone |
| Fluoroacetaldehyde |
| This compound |
| Fluoroacetyl coenzyme A |
| Fluoroamines |
| Fluoroethers |
| Fluoropyruvic acid |
| Pyridoxal phosphate (PLP) |
| S-adenosyl-L-methionine (SAM) |
| Serine |
| Cysteine |
Industrial Chemicals and Pesticides as Metabolic Sources
The biosynthesis of this compound is not exclusive to living organisms. A range of industrially synthesized chemicals and pesticides can be converted into this toxic compound through metabolic processes in various organisms, including mammals. This biotransformation often underlies the toxicity of these otherwise less harmful precursor molecules, a phenomenon known as "lethal synthesis." The primary industrial precursors that are metabolized to this compound include certain fluorinated alcohols, haloalkanes, and amides.
The metabolic conversion of these industrial compounds to this compound typically involves oxidative pathways. Key enzymes such as alcohol dehydrogenases, aldehyde dehydrogenases, and cytochrome P450 monooxygenases play a crucial role in these transformations. Once formed, this compound enters the tricarboxylic acid (TCA) cycle, leading to the synthesis of fluorocitrate, which subsequently inhibits the enzyme aconitase, causing a cascade of toxic effects.
Biotransformation of Fluoroethanol
Fluoroethanol is a significant industrial chemical that can be metabolized to this compound. The process is a two-step oxidation reaction. Initially, fluoroethanol is oxidized to fluoroacetaldehyde. This reaction is primarily catalyzed by alcohol dehydrogenase. Subsequently, fluoroacetaldehyde is further oxidized to this compound by the enzyme aldehyde dehydrogenase. This metabolic pathway is analogous to the conversion of ethanol (B145695) to acetic acid in the body. wikipedia.org
Biotransformation of Halogenated Hydrocarbons
Certain halogenated hydrocarbons, particularly those containing fluorine, serve as precursors for this compound. For instance, 1,2-difluoroethane (B1293797) is converted to fluoroacetate in rats, a process mediated by the cytochrome P450 enzyme system. nih.gov This family of enzymes is well-known for its role in metabolizing a wide array of foreign compounds.
The metabolism of more complex haloalkanes, such as 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b), also leads to the formation of fluorinated acetic acid derivatives. nih.govresearchgate.net In studies with rats, HCFC-132b is metabolized to chlorodithis compound. nih.govresearchgate.net The initial step in this biotransformation is believed to be a hydroxylation reaction catalyzed by cytochrome P450, specifically the CYP2E1 isozyme. nih.gov As the degree of fluorine substitution on the ethane (B1197151) molecule increases, there is a corresponding increase in the formation of aldehydic metabolites. researchgate.net
Biotransformation of Fluoroacetamide
Fluoroacetamide, a compound that has been used as a rodenticide, is another well-documented metabolic source of this compound. nih.govupenn.edu Its toxicity is directly attributed to its in-vivo hydrolysis to fluoroacetate. nih.gov This conversion is carried out by an amidase enzyme. nih.gov The rate of this hydrolysis is a critical factor in the toxicity profile of fluoroacetamide, with its toxicity being generally considered lower than that of fluoroacetate due to the metabolic conversion step. nih.gov
Table 1: Industrial Precursors and their Biotransformation to this compound
| Precursor Compound | Metabolic Product(s) | Key Enzymes Involved |
| Fluoroethanol | Fluoroacetaldehyde, this compound | Alcohol dehydrogenase, Aldehyde dehydrogenase |
| 1,2-Difluoroethane | Fluoroacetate | Cytochrome P450 |
| 1,2-Dichloro-1,1-difluoroethane | Chlorodithis compound, Chlorodifluoroacetaldehyde | Cytochrome P450 (CYP2E1) |
| Fluoroacetamide | This compound | Amidase |
Research on Countermeasures and Therapeutic Strategies for Fluoroacetic Acid Toxicity
Biochemical Approaches to Mitigate Fluorocitrate Synthesis
The initial step in the toxicity of fluoroacetate (B1212596) is its conversion to fluoroacetyl-CoA, a reaction catalyzed by acetyl-CoA synthetase. This is followed by the condensation of fluoroacetyl-CoA with oxaloacetate to form fluorocitrate, a reaction mediated by citrate (B86180) synthase. Therapeutic strategies in this category aim to disrupt these initial activation steps.
The conversion of fluoroacetate to fluoroacetyl-CoA is a critical activation step. Fluoroacetate's structural similarity to acetate (B1210297) allows it to act as a substrate for acetyl-CoA synthetase nih.govwikipedia.org. This enzyme ligates acetate to coenzyme A (CoA) to form acetyl-CoA, a central molecule in metabolism wikipedia.org. In the case of fluoroacetate poisoning, the enzyme mistakenly uses fluoroacetate, producing fluoroacetyl-CoA nih.govresearchgate.net.
Research has focused on the principle of competitive inhibition, where substances that are structurally similar to fluoroacetate can compete for the active site of acetyl-CoA synthetase. By providing an excess of a benign substrate like acetate, the probability of the enzyme binding to fluoroacetate is reduced, thereby decreasing the synthesis of the toxic fluoroacetyl-CoA. This is the rationale behind using acetate donors as a therapeutic intervention nih.govresearchgate.net.
| Enzyme | Substrate | Inhibitor/Competitor | Product | Therapeutic Goal |
|---|---|---|---|---|
| Acetyl-CoA Synthetase | Acetate | Fluoroacetate | Acetyl-CoA | Normal metabolic function |
| Acetyl-CoA Synthetase | Fluoroacetate | Acetate donors (e.g., glycerol monoacetate, ethanol) | Fluoroacetyl-CoA (toxic) | Reduce formation of fluoroacetyl-CoA |
Following the principle of competitive inhibition, various acetate donors have been investigated for their potential to counteract fluoroacetate toxicity. The goal is to provide a surplus of acetate to outcompete fluoroacetate for enzymatic activation wikipedia.org.
One of the most studied acetate donors is glycerol monoacetate (monoacetin) wikipedia.orgnih.gov. In theory, glycerol monoacetate supplies acetate ions, which can then be converted to acetyl-CoA, allowing cellular respiration to continue despite the presence of fluoroacetate wikipedia.org. Animal studies have shown that glycerol monoacetate can be effective if administered after fluoroacetate ingestion wikipedia.org.
Ethanol (B145695) is another compound that has been explored as a potential antidote. The oxidation of ethanol in the body produces acetate, which can then compete with fluoroacetate scielo.org.co. Some studies suggest that ethanol can be an effective treatment if administered shortly after poisoning nih.govscielo.org.co.
Acetamide has also been proposed as an antidote, with animal studies demonstrating its effectiveness in reducing the levels of ketone bodies and citrate in various organs, as well as improving neurological and cardiac effects scielo.org.coaetox.es. However, its use in humans is not recommended due to potential adverse effects scielo.org.coaetox.es.
| Acetate Donor | Mechanism of Action | Observed Effects in Research Models |
|---|---|---|
| Glycerol Monoacetate | Provides acetate to compete with fluoroacetate for acetyl-CoA synthetase. | Can prevent toxic effects if given after ingestion in animal models. wikipedia.org |
| Ethanol | Metabolized to acetate, which competes with fluoroacetate. | Demonstrated effectiveness in some animal studies, particularly when administered early. scielo.org.co Decreases hyperglycemia and increases GABA levels in the central nervous system. scielo.org.co |
| Acetamide | Acts as an acetate donor. | Shown to decrease ketone body levels and citrate accumulation in animal studies. scielo.org.coaetox.es |
Strategies to Counteract Aconitase Blockade and Restore Metabolic Flux
Once fluorocitrate is formed, it potently inhibits aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate in the Krebs cycle wikipedia.org. This inhibition leads to an accumulation of citrate and a depletion of downstream intermediates, severely impairing cellular energy production nih.govmhmedical.com.
Fluorocitrate binds very tightly to the active site of aconitase, effectively halting the Krebs cycle wikipedia.orgwikipedia.org. Research has identified the specific isomer, (-)-erythro-2-fluorocitrate, as the active inhibitor nih.govnih.gov. Interestingly, fluorocitrate itself is considered a substrate for aconitase, which converts it to 4-hydroxy-trans-aconitate, the actual tightly-binding inhibitor nih.govnih.gov.
The inhibition by fluorocitrate has been described as partially competitive when citrate is the substrate nih.gov. This suggests that high concentrations of the natural substrate, citrate, could potentially displace the inhibitor. However, the binding of the fluorocitrate-derived inhibitor is extremely strong, making simple competitive displacement challenging nih.gov.
With the Krebs cycle blocked, cells must find alternative ways to generate energy. Research has explored the possibility of activating other metabolic pathways to bypass the aconitase inhibition.
One such pathway involves the use of glutamine . Glutamine can be converted to glutamate (B1630785), which can then be converted to α-ketoglutarate, a Krebs cycle intermediate that enters the cycle downstream of the aconitase block nih.govsquarespace.com. This can help to replenish some of the depleted intermediates and support a limited amount of energy production. Depletion of glutamine has been observed in the brains of rodents poisoned with fluoroacetate nih.gov.
The inability to oxidize fatty acids through the Krebs cycle leads to the accumulation of ketone bodies, contributing to metabolic acidosis nih.govsquarespace.com. Therefore, strategies that could enhance the utilization of alternative energy sources are of significant interest.
A logical approach to counteract the effects of aconitase blockade is to provide the cell with intermediates of the Krebs cycle that are located downstream of the inhibited step. This strategy aims to "refuel" the cycle and restore some level of metabolic function.
Research has investigated the use of compounds like sodium succinate and α-ketoglutarate scielo.org.conih.gov. These intermediates can enter the Krebs cycle after the point of inhibition and continue through the remaining steps to generate reducing equivalents (NADH and FADH2) for ATP production. Studies in animal models have shown that the administration of sodium succinate, particularly in combination with calcium gluconate, can be protective scielo.org.coaetox.essquarespace.com. Cell-permeable succinate prodrugs have also been investigated to bypass the mitochondrial dysfunction induced by fluoroacetate nih.govnih.gov.
| TCA Cycle Intermediate | Point of Entry in Krebs Cycle | Rationale for Use in Fluoroacetate Toxicity | Relevant Research Findings |
|---|---|---|---|
| α-Ketoglutarate | Enters after the aconitase step. | Replenishes depleted cycle intermediates. | Evaluated as a potential therapy, often in combination with other agents. scielo.org.coaetox.es |
| Succinate | Enters after the aconitase step. | Bypasses the enzymatic block to continue the cycle. | Sodium succinate in combination with calcium gluconate showed protective effects in animal models. scielo.org.coaetox.essquarespace.com Cell-permeable succinate prodrugs are under investigation. nih.govnih.gov |
Management of Systemic Pathophysiological Effects
The systemic toxicity of fluoroacetic acid manifests in severe metabolic and ionic disturbances. Therapeutic strategies are therefore aimed at correcting these life-threatening imbalances.
A significant pathophysiological consequence of this compound poisoning is the disruption of ion homeostasis, most notably leading to hypocalcemia. nih.govresearchgate.net This decrease in circulating calcium is attributed to the chelating effects of both the accumulating citrate and the fluoride (B91410) ions. nih.govnih.govnih.gov Hypocalcemia can contribute to the cardiac and neurological symptoms seen in poisoning, including arrhythmias and seizures. nih.govnih.gov
Clinical and animal studies have investigated the role of calcium supplementation in managing this compound toxicity. While the results have been somewhat variable, the correction of hypocalcemia is considered a critical component of supportive care. nih.govresearchgate.net For instance, calcium chloride supplementation has been shown to prolong survival in cats poisoned with fluoroacetate. nih.gov However, in mice, calcium gluconate alone was found to be ineffective in reducing mortality, suggesting that its benefit may be more pronounced when used in combination with other treatments. researchgate.net The primary goal of calcium supplementation is to restore normal physiological calcium levels, thereby mitigating the effects on muscular and cardiac function. nih.govnih.gov
Management of metabolic acidosis is primarily supportive and focuses on restoring normal physiological pH. In a clinical setting, this may involve the administration of bicarbonate and other measures to support renal and respiratory function to aid in the clearance of excess acid. nih.gov In a case report of sodium fluoroacetate poisoning, the patient developed severe metabolic acidosis which was managed with renal replacement therapy (hemodialysis), leading to the eventual resolution of the acidosis. nih.gov
Development of Novel Antidotal Therapies
The limitations of current supportive therapies underscore the urgent need for the development of specific antidotes for this compound poisoning. Research in this area is exploring innovative approaches, from large-scale screening of potential drug candidates to the use of bio-engineered solutions for detoxification.
High-throughput screening (HTS) is a modern drug discovery process that allows for the rapid testing of thousands to millions of compounds for a specific biological activity. mdpi.com This technology could be instrumental in identifying novel antidote candidates for this compound poisoning. The primary target for such an assay would be the enzyme aconitase, which is inhibited by fluorocitrate. caymanchem.combioassaysys.com
An HTS campaign could be designed to screen large chemical libraries for compounds that can either prevent the binding of fluorocitrate to aconitase or restore the activity of the inhibited enzyme. Several commercially available aconitase assay kits could be adapted for HTS. caymanchem.combioassaysys.comsigmaaldrich.com These assays typically measure the conversion of citrate to isocitrate, and a decrease in this activity in the presence of fluorocitrate would signal inhibition. A potential antidote would be identified by its ability to reverse this inhibition.
Table 1: Principles of High-Throughput Screening for this compound Antidotes
| Assay Principle | Target | Potential Outcome | Example Assay Format |
|---|---|---|---|
| Enzyme Activity Restoration | Fluorocitrate-inhibited Aconitase | Identification of compounds that restore aconitase function. | Colorimetric or fluorometric measurement of isocitrate or NADPH production. caymanchem.combioassaysys.com |
| Competitive Binding | Aconitase | Discovery of molecules that prevent fluorocitrate from binding to the active site. | Assays measuring the displacement of a labeled ligand from aconitase. |
A promising avenue of research is the use of genetically engineered microorganisms (GEMs) to detoxify this compound. sigmaaldrich.com This approach involves modifying a microbe to express an enzyme capable of breaking down the toxin into non-toxic substances.
One notable success in this area is the genetic modification of the rumen bacterium Butyrivibrio fibrisolvens. sigmaaldrich.com Researchers isolated the fluoroacetate dehalogenase gene from Moraxella species and introduced it into B. fibrisolvens. sigmaaldrich.com The engineered bacterium was then able to detoxify this compound in its culture medium. sigmaaldrich.com Specifically, cell-free lysates of the modified bacterium could defluorinate 10.6 nmol of fluoroacetate per minute per milligram of protein, while growing cultures detoxified it at a rate of 9.9 nmol per minute per milligram. sigmaaldrich.com This research demonstrates the feasibility of using GEMs as a potential therapeutic strategy, particularly in livestock that may ingest plants containing fluoroacetate. sigmaaldrich.com
Advanced Research Methodologies and Model Systems in Fluoroacetic Acid Studies
In Vitro Cellular and Subcellular Models
In vitro models provide a controlled environment to dissect the specific molecular interactions of fluoroacetic acid and its metabolites without the complexities of a whole organism.
Immortalized human cardiac myocytes are valuable tools for studying the metabolic response to cardiotoxic compounds like this compound. abmgood.com These cell lines, such as those immortalized with SV40 large T-antigen, provide a consistent and reproducible system for research. abmgood.com Cardiac myocytes are particularly relevant due to the high energy demand of the heart and its reliance on mitochondrial respiration, a key target of fluoroacetate (B1212596). researchgate.netnih.gov
These cells possess a high density of mitochondria and are ideal for investigating disruptions in cellular signaling and metabolic pathways that lead to myocyte death. abmgood.comnih.gov Studies using these cells can focus on the hallmark effects of fluoroacetate poisoning, such as the inhibition of the tricarboxylic acid (TCA) cycle and subsequent energy depletion. researchgate.netnih.gov While direct published studies on this compound using immortalized cardiac myocytes are not prevalent, their established use in studying cardiac metabolism and hypertrophy makes them a highly suitable model. abmgood.comnih.gov Researchers can utilize these cells to perform detailed analyses of metabolic flux, ATP production, and the accumulation of metabolites like citrate (B86180) following exposure to fluoroacetate.
Isolated mitochondrial preparations are fundamental for studying the direct effects of this compound's toxic metabolite, fluorocitrate, on enzyme kinetics. researchgate.netnih.gov Fluoroacetate itself is not toxic but undergoes "lethal synthesis" within the cell, where it is converted to fluoroacetyl-CoA and then condenses with oxaloacetate to form fluorocitrate. nih.govtandfonline.com This process is catalyzed by citrate synthase. nih.gov
The primary target of fluorocitrate is the mitochondrial enzyme aconitase (aconitate hydratase), which it potently inhibits. researchgate.netnih.govnih.gov This inhibition blocks the conversion of citrate to isocitrate, effectively halting the TCA cycle and leading to a dramatic accumulation of citrate within the mitochondria. researchgate.netnih.govunl.edu
Studies using isolated mitochondria have been instrumental in characterizing this inhibition. For instance, research on rat liver mitochondria demonstrated that fluorocitrate is a potent inhibitor of citrate oxidation. nih.gov The degree of inhibition can be influenced by the respiratory state of the mitochondria at the time of exposure. nih.gov Furthermore, the enzyme aconitase, when bound to the mitochondrial membrane, is significantly more sensitive to fluorocitrate inhibition compared to its solubilized form or the aconitase found in the cell sap. nih.gov These preparations allow for precise measurements of enzyme kinetics, such as determining the inhibitory concentration (e.g., 0.3mM fluorocitrate causing 50% inhibition of citrate to cis-aconitate conversion by mitochondrial aconitase) and the competitive nature of the inhibition. nih.gov
Table 1: Effect of Fluorocitrate on Aconitate Hydratase Activity in Rat Liver Preparations
| Preparation | Reaction | Inhibitor Concentration for 50% Inhibition | Type of Inhibition |
|---|---|---|---|
| Isolated Mitochondria | Citrate → cis-Aconitate | 0.3 mM | Competitive |
| Cell Sap (Extramitochondrial) | Citrate → cis-Aconitate | 1.2 mM | Competitive |
| Isolated Mitochondria | Isocitrate → cis-Aconitate | Higher than for Citrate → cis-Aconitate | Competitive |
This table is generated based on findings from a study on rat liver mitochondria and cell sap, illustrating the differential sensitivity of aconitate hydratase to fluorocitrate depending on its location and the specific reaction being catalyzed. nih.gov
The filamentous fungus Neurospora crassa serves as an excellent model organism for genetic and metabolic studies, including research on fluoroacetate toxicity and resistance. wikipedia.orgresearchgate.net Its simple, haploid life cycle facilitates genetic analysis, and its genome is fully sequenced. wikipedia.org N. crassa has been pivotal in foundational biochemical genetics, such as the "one gene, one enzyme" hypothesis. wikipedia.org
Researchers have utilized N. crassa to isolate and characterize mutants that are resistant to fluoroacetate. nih.govmicrobiologyresearch.org These studies have identified several genes (designated acu for acetate (B1210297) non-utilizing) involved in acetate metabolism and fluoroacetate resistance. nih.govmicrobiologyresearch.org For example, mutations in genes like acu-11 have been shown to affect the transport of acetate, while others impact enzymes like acetyl-CoA hydrolase (acu-12) and NAD+-specific malate (B86768) dehydrogenase (acu-13). nih.govmicrobiologyresearch.org This model system allows for the detailed dissection of metabolic pathways that are either targeted by or provide resistance to this compound, offering insights that can be relevant to more complex organisms. nih.govmicrobiologyresearch.org
Table 2: Fluoroacetate-Resistant Mutants Identified in Neurospora crassa
| Mutant Gene | Phenotype | Inferred Function |
|---|---|---|
| acu-11 | Unable to fix labeled acetate | Initial transport function |
| acu-12 | Partial enzyme lesion | Acetyl-CoA hydrolase |
This table summarizes findings from genetic and biochemical analysis of fluoroacetate-resistant mutants in Neurospora crassa. nih.govmicrobiologyresearch.org
In Vivo Animal Models for Systemic Toxicology
In vivo models are indispensable for understanding the systemic effects of this compound, as the compound's toxicity involves a complex interplay between different organ systems.
A striking feature of fluoroacetate poisoning is the considerable variation in sensitivity and clinical signs among different animal species. regulations.gov The mean lethal dose can vary dramatically, from as low as 0.05 mg/kg in dogs to as high as 150 mg/kg in opossums. regulations.gov Generally, carnivores and rodents are highly susceptible, mammalian herbivores show intermediate sensitivity, and reptiles and amphibians are the most tolerant. nih.gov This variability is often linked to differences in basal metabolic rates. regulations.govnih.gov
The clinical presentation of fluoroacetate poisoning also differs between species. regulations.gov For instance, in some animals, the primary effects are on the central nervous system (CNS), leading to convulsions, while in others, the cardiovascular system is more severely affected, resulting in cardiac arrest or ventricular fibrillation. regulations.gov Humans and primates tend to exhibit both cardiac and CNS symptoms. regulations.gov These species-specific differences are critical considerations in toxicological studies and in the development of animal models that accurately reflect human poisoning.
Table 3: Comparative Acute Oral Toxicity of Sodium Fluoroacetate in Various Animal Species
| Species | LD50 (mg/kg bw) | Toxicity Category |
|---|---|---|
| Coyote | 0.1 | Very Highly Toxic |
| Rat | 0.22 | Very Highly Toxic |
| Black-billed Magpie | 1.0 | Very Highly Toxic |
| Mallard | 9.1 | Highly Toxic |
| Black Vulture | 15.0 | Highly Toxic |
| Virginia Opossum | 41.61 | Moderately Toxic |
This table is compiled from data from various toxicological reports and illustrates the wide range of sensitivity to sodium fluoroacetate across different species. usda.gov
Advanced, real-time monitoring techniques are crucial for capturing the dynamic physiological changes that occur during fluoroacetate intoxication, especially during the characteristic latent period before overt symptoms appear. nih.govtandfonline.com
Whole-body plethysmography allows for the non-invasive, continuous measurement of respiratory function in conscious, unrestrained animals. nih.govtandfonline.com Studies using this technique in Sprague-Dawley rats have documented a marked depression of respiratory parameters following fluoroacetate exposure. nih.govnih.gov For example, within 24 hours, tidal volume was significantly reduced, as was respiratory frequency. nih.govnih.gov
Implanted telemetry is considered the gold standard for monitoring cardiovascular and other physiological parameters in preclinical studies. emkatech.comnih.gov Miniature, implantable devices transmit real-time data on heart rate, blood pressure, core body temperature, and electrocardiogram (ECG) from freely moving animals, minimizing stress-induced artifacts. emkatech.comjax.org In studies of fluoroacetate poisoning in rats, telemetry has revealed severe cardiac abnormalities, including a significant reduction in heart rate and systolic blood pressure, and a dramatic lengthening of the QRS interval in the ECG. nih.govnih.govtandfonline.com A profound drop in core body temperature has also been observed. nih.govtandfonline.com
These sophisticated monitoring tools provide a detailed, second-by-second account of the systemic collapse of cardiopulmonary function, offering invaluable data for understanding the progression of fluoroacetate toxicity and for evaluating the efficacy of potential countermeasures. nih.govtandfonline.com
Table 4: Physiological Effects of Sodium Fluoroacetate in Telemeterized Female Sprague-Dawley Rats (24h post-exposure)
| Parameter | Change |
|---|---|
| Heart Rate | 50% reduction |
| Systolic Blood Pressure | 75% reduction |
| QRS Interval | 3.5-fold increase |
| Core Body Temperature | ~15°C reduction |
This table summarizes the severe cardiopulmonary and systemic effects observed in female rats 24 hours after exposure to sodium fluoroacetate, as measured by telemetry and plethysmography. nih.govnih.govtandfonline.com
Biochemical and Molecular Biology Techniques in this compound Research
The study of this compound and its toxic metabolite, fluorocitrate, has necessitated the use of sophisticated biochemical and molecular biology techniques. These methods have been instrumental in elucidating the mechanisms of toxicity, identifying metabolic perturbations, and exploring the cellular responses to fluoroacetate exposure.
Enzyme Activity Assays (e.g., Aconitase, Citrate Synthase)
The primary mechanism of fluoroacetate toxicity involves the inhibition of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Consequently, assays measuring the activity of aconitase and the preceding enzyme in the cycle, citrate synthase, are fundamental in this compound research.
Fluoroacetate itself does not directly inhibit aconitase. Instead, it is metabolically converted in a process often termed "lethal synthesis." nih.gov First, fluoroacetate is converted to fluoroacetyl-CoA by acetyl-CoA synthetase. Subsequently, citrate synthase catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate. researchgate.net It is this fluorocitrate that acts as a potent inhibitor of aconitase, leading to a blockage of the TCA cycle. nih.govresearchgate.net
Aconitase Activity Assays:
The activity of aconitase is typically determined by monitoring the conversion of citrate to isocitrate, which often involves measuring the formation of the intermediate, cis-aconitate. researchgate.net Spectrophotometric methods are commonly employed, tracking the change in absorbance at a specific wavelength that corresponds to the production or consumption of a substrate or product.
Several commercially available aconitase activity assay kits provide standardized procedures for this measurement. These kits often utilize a coupled enzyme reaction. For instance, the conversion of citrate to isocitrate by aconitase is followed by the dehydrogenation of isocitrate by isocitrate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH concentration can then be measured spectrophotometrically at approximately 340 nm.
Citrate Synthase Activity Assays:
While citrate synthase is not directly inhibited by fluoroacetate, its activity is crucial for the synthesis of the toxic metabolite, fluorocitrate. researchgate.net Assaying citrate synthase activity can, therefore, provide insights into the potential for fluorocitrate formation within a given biological system.
Similar to aconitase assays, citrate synthase activity is often measured using spectrophotometric methods. A common approach involves monitoring the reaction between the thiol group of Coenzyme A (CoA-SH), released during the condensation of acetyl-CoA and oxaloacetate, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the citrate synthase activity.
| Enzyme | Principle of Assay | Typical Measurement | Relevance to this compound Studies |
|---|---|---|---|
| Aconitase | Monitoring the conversion of citrate to isocitrate, often via the formation of cis-aconitate or through a coupled reaction with isocitrate dehydrogenase. | Spectrophotometric measurement of NAD(P)H formation or substrate depletion. | Directly assesses the inhibitory effect of fluorocitrate, the toxic metabolite of this compound. |
| Citrate Synthase | Monitoring the condensation of acetyl-CoA and oxaloacetate, often by measuring the release of Coenzyme A (CoA-SH) using DTNB. | Spectrophotometric measurement of TNB formation at 412 nm. | Measures the activity of the enzyme responsible for synthesizing the toxic metabolite, fluorocitrate. |
Metabolomics and Pathway Enrichment Analysis
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, provides a powerful approach to understanding the systemic effects of this compound. By capturing a snapshot of the metabolome, researchers can identify widespread metabolic perturbations resulting from aconitase inhibition and the subsequent disruption of the TCA cycle.
The primary and most well-documented metabolic consequence of fluoroacetate poisoning is the accumulation of citrate. regulations.gov This occurs because the conversion of citrate to isocitrate is blocked. This citrate accumulation can be readily detected using metabolomic techniques.
Metabolomics Methodologies:
Two of the most prevalent analytical platforms in metabolomics research are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates metabolites based on their physicochemical properties using liquid chromatography, followed by their detection and identification based on their mass-to-charge ratio by the mass spectrometer. Non-targeted LC-MS approaches are particularly useful for obtaining a broad overview of the metabolic changes induced by fluoroacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites in a sample. While generally less sensitive than MS, NMR is highly reproducible and non-destructive, making it a valuable tool for quantitative metabolomics.
Pathway Enrichment Analysis:
Once a list of significantly altered metabolites has been identified, pathway enrichment analysis is employed to interpret these changes in a biological context. This computational method determines whether a predefined set of related metabolites (i.e., a metabolic pathway) is statistically overrepresented in the list of altered metabolites.
For example, in studies of fluoroacetate toxicity, pathway enrichment analysis would be expected to highlight the "Tricarboxylic Acid (TCA) Cycle" as a significantly impacted pathway due to the dramatic increase in citrate levels. Furthermore, studies on related per- and polyfluoroalkyl substances (PFAS) using non-targeted metabolomics have revealed alterations in other pathways, including amino acid metabolism and lipid metabolism. researchgate.net This suggests that the metabolic consequences of fluoroacetate exposure may extend beyond the immediate blockage of the TCA cycle.
| Technique | Principle | Key Findings in Fluoroacetate/PFAS Research |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of metabolites by chromatography followed by detection based on mass-to-charge ratio. | Identification of a broad range of metabolites, including citrate, amino acids, and lipids, that are altered upon exposure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural and quantitative information on metabolites based on their magnetic properties. | Quantification of key metabolites like citrate and observation of changes in the overall metabolic profile. |
| Pathway Enrichment Analysis | Statistical method to identify metabolic pathways that are overrepresented in a list of altered metabolites. | Confirms the significant impact on the TCA cycle and suggests effects on other pathways such as amino acid and lipid metabolism. |
Gene Expression Profiling
Gene expression profiling techniques, such as DNA microarrays and RNA sequencing (RNA-seq), allow for the simultaneous measurement of the expression levels of thousands of genes. These powerful tools can reveal the cellular and molecular responses to fluoroacetate exposure at the transcriptional level, providing insights into the adaptive or pathological changes induced by the toxin.
While specific gene expression profiling studies focused solely on this compound are not extensively reported in publicly available literature, research on related fluorinated compounds and the toxic effects of fluoroacetate provide a framework for the expected methodologies and findings.
Gene Expression Profiling Methodologies:
DNA Microarrays: This technology utilizes a solid surface onto which thousands of known DNA sequences (probes) are attached. Labeled messenger RNA (mRNA) from a sample is hybridized to the microarray, and the amount of bound mRNA to each probe is quantified, providing a measure of gene expression.
RNA Sequencing (RNA-seq): RNA-seq is a more recent technology that involves the direct sequencing of all RNA molecules in a sample. This approach provides a more comprehensive and quantitative view of the transcriptome, allowing for the identification of both known and novel transcripts, as well as alternative splicing events.
Potential Research Findings:
A transcriptomic analysis of brushtail possums resistant to sodium fluoroacetate using RNA-Seq has suggested several hypotheses for the mechanism of resistance. These include the underexpression of the aconitase gene, which would limit the target for fluorocitrate, and the overexpression of genes involved in the propanoate and glyoxylate (B1226380) shunt pathways, which could provide alternative metabolic routes to bypass the blocked TCA cycle. researchgate.net
Furthermore, studies on other fluorinated compounds, such as perfluorooctanoic acid (PFOA), have used microarray analysis to identify differentially expressed genes in the liver of exposed rats. nih.gov These studies have revealed changes in the expression of genes involved in lipid metabolism, cell signaling, immune response, and cell cycle functions. researchgate.netnih.gov Given the central role of the TCA cycle in cellular metabolism, it is plausible that fluoroacetate exposure would also lead to significant alterations in the expression of genes related to energy metabolism, stress responses, and cell survival pathways.
| Technique | Principle | Hypothesized/Observed Findings in Fluoroacetate and Related Compound Studies |
|---|---|---|
| DNA Microarrays | Hybridization of labeled mRNA to a solid surface with known DNA probes to measure the expression of thousands of genes simultaneously. | Identification of changes in gene expression related to lipid metabolism, cell signaling, and immune response in studies of related fluorinated compounds. nih.gov |
| RNA Sequencing (RNA-seq) | Direct sequencing of all RNA molecules in a sample to provide a comprehensive and quantitative view of the transcriptome. | In a study on fluoroacetate-resistant possums, suggested underexpression of aconitase and overexpression of genes in alternative metabolic pathways. researchgate.net |
Environmental Fate and Bioremediation Research of Fluoroacetic Acid
Microbial Degradation Pathways
The primary mechanism for the breakdown of fluoroacetic acid in the environment is microbial degradation. A variety of microorganisms have evolved the ability to cleave the highly stable carbon-fluorine bond.
Fluoroacetate (B1212596) Dehalogenase Enzymes
The key enzyme responsible for the detoxification of this compound is fluoroacetate dehalogenase (FAcD). This enzyme catalyzes the hydrolytic cleavage of the carbon-fluorine bond, converting fluoroacetate into glycolate (B3277807) and a fluoride (B91410) ion. The reaction is an SN2 displacement. researchgate.net
The catalytic mechanism of fluoroacetate dehalogenase involves a catalytic triad (B1167595) of amino acid residues, typically Asp-His-Asp. researchgate.net The process occurs in two main steps:
An aspartate residue acts as a nucleophile, attacking the α-carbon of fluoroacetate and displacing the fluoride ion to form an ester intermediate. nih.gov
A histidine-activated water molecule then hydrolyzes this intermediate, releasing glycolate and regenerating the enzyme for another catalytic cycle. nih.gov
Research has shown that while the nucleophilic attack is the rate-determining step for monofluorinated compounds like fluoroacetate, for di- and trifluoroacetate, the activation of the C-F bond becomes the rate-limiting step. oup.com
Bacterial Strains in Soil and Rumen
Numerous bacterial strains capable of degrading this compound have been isolated from diverse environments, including soil and the rumen of herbivores. These microorganisms utilize fluoroacetate as a carbon and energy source.
Soil Bacteria: Several genera of soil bacteria have been identified with the ability to degrade fluoroacetate. These include Pseudomonas, Burkholderia, Cupriavidus, Ralstonia, and Stenotrophomonas. nih.govbris.ac.uk For example, a study in Brazil isolated seven bacterial strains from soil and plants in areas with fluoroacetate-containing vegetation that were all capable of degrading sodium fluoroacetate. nih.gov
Rumen Bacteria: The rumen of herbivores that graze on fluoroacetate-containing plants is a rich source of microorganisms adapted to detoxify this compound. Both aerobic and anaerobic bacteria capable of degrading fluoroacetate have been identified. A notable anaerobic bacterium is Cloacibacillus porcorum strain MFA1, which was isolated from the bovine rumen and degrades fluoroacetate to acetate (B1210297) and fluoride. researchgate.netnih.gov More recently, a Pyramidobacter sp. (strain C12-8) was also isolated from the rumen and shown to degrade fluoroacetate anaerobically. researchgate.net Additionally, researchers have identified Pigmentiphaga kullae and Ancylobacter dichloromethanicus from the caprine rumen with fluoroacetate-degrading capabilities under aerobic conditions. nih.govnih.gov
Table 1: Examples of Bacterial Strains Capable of Degrading this compound
| Bacterial Strain/Genus | Environment | Degradation Condition | Reference(s) |
| Pseudomonas sp. | Soil | Aerobic | nih.gov |
| Burkholderia sp. | Soil | Aerobic | nih.govbris.ac.uk |
| Cupriavidus sp. | Soil | Aerobic | nih.govbris.ac.uk |
| Ralstonia sp. | Soil | Aerobic | nih.govbris.ac.uk |
| Stenotrophomonas sp. | Soil | Aerobic | nih.govbris.ac.uk |
| Paenibacillus sp. | Soil | Aerobic | nih.govbris.ac.uk |
| Ancylobacter sp. | Soil | Aerobic | nih.govbris.ac.uk |
| Cloacibacillus porcorum strain MFA1 | Bovine Rumen | Anaerobic | researchgate.netnih.gov |
| Pyramidobacter sp. strain C12-8 | Bovine Rumen | Anaerobic | researchgate.net |
| Pigmentiphaga kullae | Caprine Rumen | Aerobic | nih.govnih.gov |
| Ancylobacter dichloromethanicus | Caprine Rumen | Aerobic | nih.gov |
| Serratia liquefaciens | Soil | Aerobic | nih.gov |
Strategies for Bioremediation of this compound Contamination
The ability of microorganisms to degrade this compound forms the basis for developing bioremediation strategies for contaminated soil and water. These strategies aim to enhance the natural degradation process.
Biostimulation: This approach involves stimulating the existing native microbial populations in a contaminated environment to enhance their degradation activity. nih.govqmes.eu For this compound contamination, this could involve the addition of nutrients (such as nitrogen and phosphorus), electron acceptors (like oxygen for aerobic degradation), or maintaining optimal pH and moisture conditions to promote the growth and activity of indigenous fluoroacetate-degrading microorganisms. nih.gov
Bioaugmentation: This strategy involves the introduction of specific, pre-grown microbial strains with a high capacity for degrading the target contaminant into the contaminated site. nih.govqmes.eu For this compound, this could involve inoculating the soil or water with laboratory-cultured bacteria known to be efficient degraders, such as strains of Pseudomonas or Burkholderia. nih.gov This approach is particularly useful in environments where the native microbial population lacks the necessary degradative capabilities or is present in low numbers. nih.gov
Enzyme-Based Bioremediation: An alternative to using whole microbial cells is the direct application of the enzymes responsible for degradation. The use of immobilized fluoroacetate dehalogenase could offer several advantages, including higher stability, reusability, and the ability to function under a wider range of environmental conditions compared to free enzymes. nih.govnih.gov Enzymes can be immobilized on various carriers, such as kaolinite (B1170537) or other polymers, which can then be used in bioreactors to treat contaminated water or soil slurries. nih.govmdpi.com This approach avoids the need to sustain a viable microbial population and can be more targeted. nih.gov
While large-scale field applications specifically for this compound are not extensively documented, the principles of bioremediation, supported by laboratory and microcosm studies, demonstrate significant potential for the effective and environmentally friendly cleanup of sites contaminated with this toxic compound. oup.comnih.govqmes.eu
Q & A
Q. What are the primary synthetic routes for fluoroacetic acid, and what experimental precautions are critical?
this compound is typically synthesized via halogen exchange (e.g., substituting chlorine in chloroacetic acid with fluorine using KF) or via electrochemical fluorination. Key precautions include using inert atmospheres (e.g., nitrogen) to prevent side reactions and ensuring rigorous temperature control (<20°C) to avoid decomposition . Handling requires PPE, fume hoods, and protocols for neutralizing spills with alkaline solutions (e.g., 10% NaOH) due to its high toxicity .
Q. How does this compound exert its toxicity, and what experimental models are used to study its mechanisms?
this compound inhibits the tricarboxylic acid (TCA) cycle by metabolizing into fluorocitrate, which blocks aconitase. Rodent models (e.g., rats, LD₅₀: 200 mg/kg orally) are standard for toxicity studies, while in vitro assays using mitochondrial isolates quantify aconitase inhibition. Recent work also employs NMR spectroscopy to track metabolic disruption in cell cultures .
Q. What analytical methods are recommended for detecting this compound in environmental samples?
High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) offers sensitivity down to ppb levels. For field studies, ion-selective electrodes calibrated for fluoride release (post-derivatization) provide rapid screening. Validation against certified reference materials (e.g., NIST Standard Reference Database 69) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity data across species and studies?
Discrepancies (e.g., variable LD₅₀ values) arise from differences in metabolic rates, administration routes, and genetic susceptibility. Meta-analyses should stratify data by species (e.g., rodents vs. ruminants) and employ pharmacokinetic modeling to account for bioaccumulation. Cross-referencing with genomic databases (e.g., cytochrome P450 profiles) can clarify metabolic variability .
Q. What molecular modeling approaches elucidate the enzymatic defluorination of this compound?
Quantum mechanics/molecular mechanics (QM/MM) simulations reveal catalytic mechanisms in enzymes like fluoracetate dehalogenase (FAcD). Studies on RPA1163 show Asp110 mediates an Sₙ2 reaction with inversion of configuration, validated by kinetic resolution experiments (E > 500 for (S)-enantiomers). MD simulations further predict substrate docking orientations for sterically hindered analogs .
Q. Why do regulatory frameworks for this compound vary globally, and how does this impact collaborative research?
The Rotterdam Convention bans agricultural use due to its high toxicity, but research exemptions exist under controlled settings (e.g., lab biosafety level 2). Researchers must align with local regulations (e.g., EPA guidelines for disposal) and document compliance in methods sections. Cross-border collaborations require harmonizing protocols with international standards (e.g., OECD Test Guidelines) .
Q. What experimental strategies mitigate this compound’s environmental persistence in biodegradation studies?
Aerobic microbial degradation using Pseudomonas spp. and Burkholderia spp. is enhanced by cometabolism with glucose. Bench-scale bioreactors optimized at pH 6.5–7.0 and 30°C show >90% degradation in 72 hours. Monitoring fluoride ion release via ion chromatography confirms breakdown .
Methodological Guidance
Q. How should researchers design studies to analyze structure-activity relationships (SAR) in this compound derivatives?
- Synthesis: Systematically vary substituents (e.g., di-/trifluoro analogs) using controlled fluorination.
- Assays: Compare IC₅₀ values in mitochondrial inhibition assays and correlate with computational parameters (e.g., electronegativity, bond dissociation energies).
- Modeling: Apply density functional theory (DFT) to predict metabolic pathways and toxicity .
Q. What statistical methods address conflicting data in ecotoxicology studies?
Use multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., pH, temperature). Bayesian hierarchical models quantify uncertainty in LC₅₀ estimates, while sensitivity analysis prioritizes influential parameters .
Data Contradiction Analysis
Q. Why do atmospheric half-life estimates for this compound differ across studies?
Discrepancies stem from varying experimental conditions: hydroxyl radical concentrations in smog chamber studies (1.37-hour half-life) vs. field measurements in humid regions (accelerated degradation). Standardizing test conditions (e.g., EPA Method 508.1) and reporting UV intensity/ozone levels improves comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
